molecular formula C12H16O B8337103 1,2,3-Trimethyl-1-indanol

1,2,3-Trimethyl-1-indanol

Cat. No.: B8337103
M. Wt: 176.25 g/mol
InChI Key: UOLYPCDTDAGXFW-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-1-indanol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Q & A

Q. How can researchers optimize the synthetic route for 1,2,3-trimethyl-1-indanol to improve yield and purity?

Basic Research Question
Methodological Answer:
Synthetic optimization should focus on solvent selection, catalyst efficiency, and reaction time. For example, CuI-catalyzed click chemistry (as demonstrated in a related indole synthesis with PEG-400:DMF solvent systems and nitrogen atmospheres ) can be adapted. Key steps include:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Catalyst Loading : Optimize CuI concentrations to minimize side reactions (e.g., dimerization).
  • Purification : Use hot recrystallization in ethyl acetate for higher purity, as shown in a 30% yield protocol for structurally similar compounds .

Key Considerations :

  • Include positive controls (e.g., edaravone for ischemia ).
  • Use Gantt charts to align study timelines with IND submission requirements .

Q. How can computational methods predict the metabolic pathways of this compound?

Advanced Research Question
Methodological Answer:
Leverage in silico tools :

  • ADMET Predictor : Simulate cytochrome P450 metabolism (focus on CYP3A4/2D6 isoforms).
  • Docking Studies : Use AutoDock Vina to identify binding affinities with hepatic enzymes.
  • QSAR Models : Corporate logP values (predicted ~2.8) to assess blood-brain barrier penetration .

Validation : Cross-reference predictions with in vitro microsomal assays (e.g., rat liver S9 fractions).

Q. What strategies address contradictory data in the literature regarding this compound’s pharmacokinetics?

Advanced Research Question
Methodological Answer:

  • Meta-Analysis : Aggregate data from preclinical studies (e.g., half-life, Cmax) and apply Bland-Altman plots to identify outliers.
  • Source Evaluation : Prioritize studies using standardized protocols (e.g., GLP-compliant assays ).
  • Replication : Repeat key experiments under controlled conditions (e.g., fixed-dose regimens).

Example Contradiction :
If reported oral bioavailability varies (20–40%), re-test using cannulated rodent models to ensure consistent absorption measurement .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

Basic Research Question
Methodological Answer:

  • Core Modifications : Synthesize derivatives with varied methyl group positions (e.g., 1,2,4-trimethyl).
  • Assay Selection : Test antioxidant activity via DPPH radical scavenging and lipid peroxidation assays.
  • Statistical Analysis : Use multivariate regression to correlate substituent effects with IC50 values.

Data Interpretation : Highlight steric effects from 3-methyl groups on binding pocket accessibility .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1,2,3-trimethyl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C12H16O/c1-8-9(2)12(3,13)11-7-5-4-6-10(8)11/h4-9,13H,1-3H3

InChI Key

UOLYPCDTDAGXFW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C2=CC=CC=C12)(C)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 liter three necked round bottomed flask fitted with a magnetic stirring apparatus and a reflux condenser 2,3-dimethyl-1-indanone (34) (19.2 g, 0.12 mol) was dissolved in dry diethyl ether (300 ml) under an argon atmosphere. Methyllithium (46.3 ml, 3 M solution in diethoxymethane, 0.14 mol) was added dropwise via a syringe and the mixture was refluxed overnight. The mixture was cooled to 0° C. and a solution of saturated ammonium chloride (100 ml) was added dropwise through the top of the condenser. The mixture was transferred into a separation funnel, the organic layer was washed with water (3×100 ml), dried over magnesium sulfate and filtered. The ether was removed under reduced pressure to afford the raw 1,2,3-trimethyl-1-indanol (19.34 g, 92%) as a yellow liquid which was used for the next step without further purification. Toluene (300 ml) was added to the raw 1,2,3-trimethyl-1-indanol (19.34 g, 0.11 mol) and the solution was transferred into a 500 ml round bottomed flask fitted with a Dean-Stark trap and a magnetic stirring apparatus. p-Toluene sulfonic acid (50 mg, 0.26 mmol) was added and the solution refluxed overnight. After completion of the removal of the water the excess toluene was removed via distillation through the Dean-Stark arm, the residue was cooled to ambient temperature, diluted with diethyl ether (100 ml), washed with a saturated solution of sodium bicarbonate (3×100 ml), dried over magnesium sulfate and filtered. After removal of the solvent in vacuo, the liquid was purified via column-chromatography [(SiO2, 50×9 cm) eluent: cyclohexane:ethylacetate (10:1)] to afford two fractions: 1,2,3-Trimethylindene (37) (8.92 g, 51%) as a pale yellow liquid Rf 0.41; (34) (7.94 g, 45%) (starting material) was obtained as a dark yellow liquid.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
46.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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